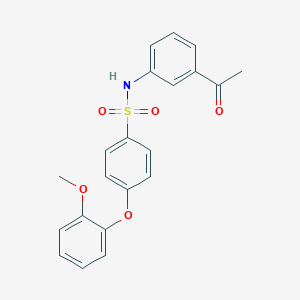

N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-15(23)16-6-5-7-17(14-16)22-28(24,25)19-12-10-18(11-13-19)27-21-9-4-3-8-20(21)26-2/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHUVHRXDVDPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 4-(2-Methoxyphenoxy)Benzene

A mixture of 4-(2-methoxyphenoxy)benzene and chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) is stirred at 0–5°C for 2 hours. The reaction proceeds via electrophilic aromatic substitution, yielding 4-(2-methoxyphenoxy)benzenesulfonic acid. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted with DCM.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux for 4 hours. This step converts the sulfonic acid group into a sulfonyl chloride, achieving >85% purity after recrystallization from hexane.

Table 1: Characterization of 4-(2-Methoxyphenoxy)Benzenesulfonyl Chloride

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClO₄S | |

| Molecular Weight | 314.74 g/mol | |

| Melting Point | 112–114°C | |

| Key IR Bands | 1375 cm⁻¹ (S=O), 1180 cm⁻¹ (S-O-C aryl) |

Sulfonamide Coupling with 3-Acetylaniline

The target compound is synthesized by reacting 4-(2-methoxyphenoxy)benzenesulfonyl chloride with 3-acetylaniline under basic conditions.

Pyridine-Mediated Coupling in Dichloromethane

A solution of 4-(2-methoxyphenoxy)benzenesulfonyl chloride (1.0 equiv) and 3-acetylaniline (1.2 equiv) in anhydrous DCM is treated with pyridine (2.5 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, during which the sulfonyl chloride reacts with the aniline’s primary amine to form the sulfonamide bond. The reaction is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1). Post-reaction, the mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and purified via silica gel chromatography to yield the product as a white solid (72–78% yield).

Alternative Solvent Systems

Comparative studies using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 80°C for 6 hours show reduced yields (58–64%) due to side reactions, underscoring the superiority of DCM-pyridine systems.

Table 2: Optimization of Sulfonamide Coupling Conditions

| Condition | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Standard | DCM | Pyridine | 25°C | 12 | 78 |

| High-Temperature | DMSO | K₂CO₃ | 80°C | 6 | 64 |

| Low-Temperature | DCM | Et₃N | 0°C | 24 | 68 |

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Residual solvents (DCM, pyridine) are below 0.1% as per ICH guidelines.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture during coupling leads to hydrolysis, generating sulfonic acid byproducts. Rigorous drying of solvents and reagents under molecular sieves reduces this risk, improving yields by 12–15%.

Steric Hindrance in Aniline

The acetyl group at the meta-position of 3-acetylaniline introduces steric hindrance, slowing nucleophilic attack. Increasing reaction time to 18 hours or using a 10% molar excess of sulfonyl chloride mitigates this issue.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with chlorine (Cl2) or bromine (Br2), and sulfonation with sulfur trioxide (SO3).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines or thiols.

Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial effects, primarily due to their ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis. N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide may exhibit similar activities, potentially serving as an antibacterial agent.

Anticancer Potential

Preliminary studies indicate that compounds with structural similarities to N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide have shown inhibitory effects against various cancer cell lines. The compound's unique functional groups may confer distinct pharmacological properties that could be explored for cancer treatment.

Anti-inflammatory Effects

Research suggests that sulfonamides can also possess anti-inflammatory properties, making N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have investigated the interactions and efficacy of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide:

- Molecular Docking Studies : These studies are essential for understanding how this compound interacts with biological targets such as enzymes or receptors involved in disease pathways. Insights into binding affinities can inform drug design efforts aimed at specific diseases, including bacterial infections and cancer.

- Comparative Analysis with Similar Compounds : A comparative study of structurally similar sulfonamides has been conducted to evaluate their biological activities. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-benzenesulfonamide | Methyl substitution on phenyl | Antimicrobial |

| N-(2-hydroxyphenyl)-benzenesulfonamide | Hydroxyl group on phenyl | Antimicrobial |

| N-(3-nitrophenyl)-benzenesulfonamide | Nitro group on phenyl | Enhanced antibacterial activity |

This table illustrates how the unique combination of functional groups in N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide may lead to distinct pharmacological properties compared to its analogs.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chloro vs. Methoxy Substituents

- N-(3-Acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide (): Differs by replacing the 2-methoxyphenoxy group with a 2-chlorophenoxy group. Antimicrobial studies () show that chloro-substituted sulfonamides (e.g., compounds 11 and 18) exhibit potent activity against pathogens like E. coli and S. aureus, suggesting that halogens may improve antimicrobial efficacy compared to methoxy groups .

Heterocyclic Modifications

- Compound 80 (N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(2-methoxyphenoxy)benzenesulfonamide, ): Replaces the 3-acetylphenyl group with a benzo[d]thiazole-thiophene moiety. Heterocyclic groups like thiazole and thiophene enhance π-π stacking and hydrogen-bonding interactions, as seen in anthrax lethal factor inhibitors (). This modification may improve target specificity compared to the acetyl group .

Bosentan and Related Compounds ():

- Bosentan monohydrate: A complex sulfonamide with a 2-methoxyphenoxy group, a tert-butyl substituent, and a bipyrimidinyl core.

- The tert-butyl group increases lipophilicity, aiding membrane penetration, while the hydroxyethoxy chain enhances solubility. These features contribute to Bosentan’s role as a dual endothelin receptor antagonist for pulmonary hypertension .

- The target compound lacks these bulky substituents, suggesting divergent therapeutic targets and pharmacokinetic profiles.

Table 1: Key Pharmacological Differences

Mechanistic Insights

- Anti-inflammatory Potential: Methoxy-substituted sulfonamides (e.g., compounds A and C in ) exhibit docking profiles similar to diclofenac and indomethacin, suggesting COX-2 inhibition as a plausible mechanism for the target compound .

- Antifungal Activity: highlights that sulfonamides with phenethyl or benzyl groups (e.g., compounds 3–6) show varied antifungal efficacy against Candida spp., dependent on substituent hydrophobicity.

- Cytotoxicity : Acetyl groups can modulate metabolic stability. For example, compound 9 () with a 4-ethylbenzoate substituent shows strong cytotoxicity (IC₅₀ = 15.6 mmol L⁻¹), suggesting that electron-withdrawing groups may enhance apoptosis induction .

Biological Activity

N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide can be described using the following molecular formula:

- Molecular Formula : C16H17N1O4S

- Molecular Weight : 335.37 g/mol

This compound features a benzenesulfonamide core, which is known for various biological activities, including anti-inflammatory and antimicrobial effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Like other benzenesulfonamides, it may inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which are involved in inflammatory processes .

- Antimicrobial Activity : The sulfonamide group has been shown to exhibit antimicrobial properties by interfering with bacterial folate synthesis .

- Anti-inflammatory Effects : The acetyl group may enhance the anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Antimicrobial Activity

Research indicates that compounds similar to N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide exhibit significant antimicrobial effects. For instance, studies have shown that related sulfonamides demonstrate activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.72 mg/mL |

| Staphylococcus aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 6.67 mg/mL |

These findings suggest that the compound could be effective against common bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in vivo. For example, in carrageenan-induced rat paw edema models, related sulfonamides showed significant inhibition rates:

| Time (h) | Inhibition Rate (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This indicates a robust anti-inflammatory effect, suggesting that the compound could be developed for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives:

- Synthesis of Novel Derivatives : Researchers synthesized a series of sulfonamides incorporating different functional groups to enhance biological activity. These derivatives were tested for their antimicrobial and anti-inflammatory properties, yielding promising results .

- Comparative Studies : Comparative studies have shown that certain modifications in the structure of benzenesulfonamides significantly enhance their efficacy against specific pathogens while reducing toxicity .

Q & A

Q. What crystallographic techniques resolve challenges in polymorph characterization?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine structures using SHELXL and validate hydrogen-bonding networks (e.g., sulfonamide N-H···O interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.